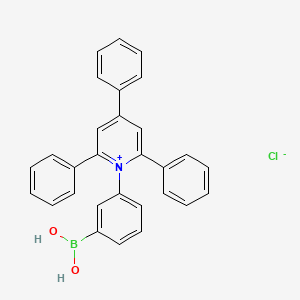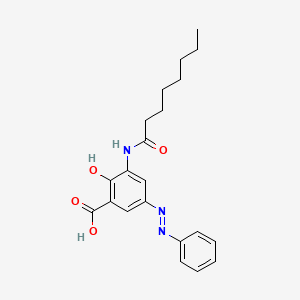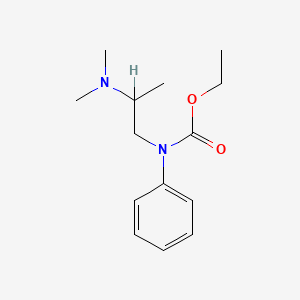
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride is a complex organic compound that features a boron atom attached to a phenyl group, which is further connected to a pyridinium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride typically involves multi-step organic reactions. One common method includes the formation of the pyridinium ion followed by the introduction of the boronophenyl group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production.
化学反応の分析
Types of Reactions
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids or esters, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride has several applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which 1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride exerts its effects involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating various chemical reactions. The pyridinium ion can participate in electron transfer processes, making the compound useful in redox reactions.
類似化合物との比較
Similar Compounds
1-(3-Boronophenyl)-2,4,6-triphenylpyridine: Similar structure but lacks the pyridinium ion.
2,4,6-Triphenylpyridine: Lacks both the boronophenyl group and the pyridinium ion.
Phenylboronic acid: Contains the boronophenyl group but lacks the pyridinium ion and triphenyl groups.
Uniqueness
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride is unique due to the presence of both the boronophenyl group and the pyridinium ion, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific chemical reactions and applications that other similar compounds may not be suitable for.
特性
CAS番号 |
90523-82-3 |
|---|---|
分子式 |
C29H23BClNO2 |
分子量 |
463.8 g/mol |
IUPAC名 |
[3-(2,4,6-triphenylpyridin-1-ium-1-yl)phenyl]boronic acid;chloride |
InChI |
InChI=1S/C29H23BNO2.ClH/c32-30(33)26-17-10-18-27(21-26)31-28(23-13-6-2-7-14-23)19-25(22-11-4-1-5-12-22)20-29(31)24-15-8-3-9-16-24;/h1-21,32-33H;1H/q+1;/p-1 |
InChIキー |
OLLWZSCXYHZSFU-UHFFFAOYSA-M |
正規SMILES |
B(C1=CC(=CC=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)


![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/structure/B14350580.png)



![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)


